3-(3-Pyridyl)-2-propen-1-OL basic properties
3-(3-Pyridyl)-2-propen-1-OL basic properties
An In-depth Technical Guide on the Core Basic Properties of 3-(3-Pyridyl)-2-propen-1-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Pyridyl)-2-propen-1-OL is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a basic pyridine ring and a reactive allyl alcohol, imparts a unique combination of properties. This technical guide provides a comprehensive analysis of the fundamental basic properties of 3-(3-Pyridyl)-2-propen-1-OL, focusing on the electronic and structural factors that govern its basicity. We will delve into the protonation behavior of the pyridine nitrogen, the influence of the 3-(2-propen-1-ol) substituent, and provide field-proven methodologies for the experimental determination of its pKa. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this versatile chemical entity and facilitating its application in novel research and development endeavors.
Introduction: The Chemical Identity of 3-(3-Pyridyl)-2-propen-1-OL
3-(3-Pyridyl)-2-propen-1-OL, also known as 3-pyridylallyl alcohol, is an organic compound that integrates a heteroaromatic pyridine nucleus with an unsaturated alcohol side chain. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a well-established basic moiety in organic chemistry. The lone pair of electrons on the nitrogen atom is not involved in the aromatic π-system and is thus available for protonation, making pyridine and its derivatives Brønsted-Lowry bases[1]. The molecule's full IUPAC name is (2E)-3-(pyridin-3-yl)prop-2-en-1-ol[2].
The strategic placement of the propenol substituent at the 3-position of the pyridine ring influences the electronic environment of the nitrogen atom, thereby modulating its basicity. A thorough understanding of these basic properties is paramount for its effective utilization as a building block in the synthesis of pharmaceuticals, as a ligand in coordination chemistry, and as a precursor in materials science. Pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting the importance of this class of compounds in medicinal chemistry[3].
Table 1: Physicochemical Properties of 3-(3-Pyridyl)-2-propen-1-OL
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [2][4] |
| Molecular Weight | 135.16 g/mol | [2][4] |
| CAS Number | 69963-46-8 | [5] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Expected to be soluble in polar organic solvents |
The Heart of the Matter: Basicity and pKa
The basicity of 3-(3-Pyridyl)-2-propen-1-OL is fundamentally dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. This lone pair resides in an orbital that is orthogonal to the aromatic π-system, allowing it to readily accept a proton (H⁺) from an acid, forming a pyridinium cation[1][6].
The equilibrium for this protonation in an aqueous solution can be represented as:
C₈H₉NO + H₂O ⇌ C₈H₉NOH⁺ + OH⁻
The strength of a base is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For pyridine, the pKa of its conjugate acid (the pyridinium ion) is approximately 5.25[1]. The substituent at the 3-position of the pyridine ring in 3-(3-Pyridyl)-2-propen-1-OL will slightly alter this value. The propenol group is generally considered to be weakly electron-withdrawing, which would be expected to slightly decrease the basicity of the pyridine nitrogen and result in a pKa value slightly lower than that of unsubstituted pyridine. The basicity of substituted pyridines is known to be sensitive to the electronic effects of the substituents[7][8].
Protonation Dynamics
The protonation of the pyridine nitrogen induces significant changes in the molecule's electronic structure and, consequently, its chemical and physical properties. This protonation event is crucial in many of its applications, including its interaction with biological targets and its role in catalytic processes. The mechanism of pyridine protonation in water clusters involves a concerted proton transfer between water molecules[9].
Caption: Protonation equilibrium of 3-(3-Pyridyl)-2-propen-1-OL.
Experimental Determination of Basicity: A Practical Guide
Accurate determination of the pKa value is essential for understanding and predicting the behavior of 3-(3-Pyridyl)-2-propen-1-OL in various chemical and biological systems. Several robust experimental techniques can be employed for this purpose.
Potentiometric Titration
This classical method involves the titration of a solution of the compound with a standardized strong acid, while monitoring the pH.
Experimental Protocol:
-
Solution Preparation: Accurately weigh approximately 50-100 mg of 3-(3-Pyridyl)-2-propen-1-OL and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Titrant: Use a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectrophotometric Determination
This method is based on the principle that the protonated and unprotonated forms of a molecule often exhibit different UV-Vis absorption spectra.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 3 to 7).
-
Sample Preparation: Prepare a stock solution of 3-(3-Pyridyl)-2-propen-1-OL in a suitable solvent. Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and unprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Computational methods can also be used to predict pKa values of pyridine derivatives[10][11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. This phenomenon can be exploited to determine the pKa.[13]
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples of 3-(3-Pyridyl)-2-propen-1-OL in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted using DCl and NaOD.
-
NMR Measurement: Acquire ¹H NMR spectra for each sample.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the pyridine ring.
-
Plot the chemical shift of a specific proton (e.g., the proton at the 2- or 6-position) as a function of pD.
-
The inflection point of the resulting titration curve corresponds to the pKa.
-
Caption: Workflow for the experimental determination of pKa.
Synthesis and Reactivity Considerations
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carbonyl compound, such as 3-(3-pyridyl)propenal or a 3-(3-pyridyl)propenoic acid derivative. For instance, the reduction of (3-pyridinyl)acetic acid hydrochloride salt with lithium aluminum hydride can yield the corresponding alcohol, 2-(3-pyridinyl)ethanol, showcasing a relevant synthetic transformation[14]. A similar reduction of the unsaturated analogue would yield the target compound.
The basicity of the pyridine nitrogen can influence its reactivity. In acidic conditions, the nitrogen will be protonated, which can affect the reactivity of the allyl alcohol moiety. Conversely, the electronic nature of the propenol side chain can have a modest impact on the nucleophilicity of the pyridine nitrogen.
Applications in Drug Discovery and Materials Science
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds[3][15]. The basic nitrogen of 3-(3-Pyridyl)-2-propen-1-OL can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. Furthermore, its ability to form salts can be exploited to improve the solubility and bioavailability of drug candidates. This compound has been investigated for its potential interaction with nicotinic acetylcholine receptors, given its structural similarity to nicotine[4].
In materials science, the pyridine moiety can act as a ligand for metal coordination, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.
Safety and Handling
Conclusion
3-(3-Pyridyl)-2-propen-1-OL is a molecule with a rich chemical character defined by its inherent basicity. The pyridine nitrogen's ability to accept a proton is a central feature that governs its reactivity, physical properties, and potential applications. This guide has provided a detailed exploration of its basic properties, from the underlying electronic principles to practical experimental methodologies for their quantification. A comprehensive understanding of the concepts presented herein will empower researchers to fully leverage the potential of 3-(3-Pyridyl)-2-propen-1-OL in their scientific pursuits.
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